molecular formula C21H26ClN3O3 B13580669 N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride

Cat. No.: B13580669
M. Wt: 403.9 g/mol
InChI Key: FALUQXWHIMFEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring, an oxazole ring, and an oxane ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the naphthalene derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the aminoethyl group.

    Oxazole ring formation: The intermediate product is then subjected to cyclization reactions to form the oxazole ring.

    Oxane ring introduction: The oxane ring is introduced through a nucleophilic substitution reaction.

    Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting it to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(naphthalen-2-yl)ethyl]-5-ethylthiophene-2-carboxamide hydrochloride
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride is unique due to its combination of naphthalene, oxazole, and oxane rings

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H25N3O3.ClH/c22-13-19(17-6-5-14-3-1-2-4-16(14)11-17)23-21(25)20-12-18(24-27-20)15-7-9-26-10-8-15;/h1-6,11,15,19-20H,7-10,12-13,22H2,(H,23,25);1H

InChI Key

FALUQXWHIMFEFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.